1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJBLXQWWCTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multiple steps. One common method includes the condensation of piperidine with a biphenyl derivative under specific conditions. For instance, piperidine can be reacted with 4-chlorobiphenyl-4-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactions and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the sulfonyl group .
Scientific Research Applications
1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 1 : Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)
- Structure : Single chlorophenyl ring attached via sulfonyl to piperidine.
- Molecular weight: 296.21 g/mol .
- Inferred Properties : Lower molecular weight may enhance solubility compared to biphenyl analogs.
Compound 2 : 1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034474-20-7)
- Structure : Biphenyl sulfonyl group at the 3-position, with a triazole substituent on piperidine.
- Key Differences : Positional isomerism (sulfonyl at biphenyl-3-yl vs. 4-yl) and additional triazole group. Molecular weight: 402.90 g/mol .
- Inferred Properties : Triazole may introduce hydrogen-bonding capacity, altering target binding compared to the unsubstituted piperidine.
Functional Group Modifications
Compound 3 : (1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)(4-chlorophenyl)methanone
- Structure : Biphenyl linked via carbonyl instead of sulfonyl.
- Key Differences: Replacement of sulfonyl with carbonyl reduces electron-withdrawing effects. Molecular formula: C₂₆H₂₂ClNO₂ .
Compound 4 : {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1)
- Structure : Piperidine sulfonyl derivative with an acetic acid substituent.
- Key Differences : Carboxylic acid group introduces polarity. Molecular weight: 317.79 g/mol .
- Inferred Properties : Enhanced water solubility due to ionizable carboxylic acid, contrasting with the hydrophobic biphenyl in the target compound.
Heterocyclic and Multi-Ring Systems
Compound 5 : 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8)
- Structure : Incorporates a thiophene-oxadiazole heterocycle on piperidine.
- Key Differences : Oxadiazole and thiophene moieties introduce additional hydrogen-bonding and π-stacking sites. Molecular weight: 409.9 g/mol .
- Inferred Properties : Heterocycles may improve metabolic stability or target selectivity compared to simple biphenyl systems.
Compound 6 : 1-[(4-chlorophenyl)sulfonyl]-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS 478041-65-5)
- Structure : Piperidine sulfonyl derivative with a fluorophenyl-piperazine substituent.
- Key Differences : Complex multi-ring system with fluorophenyl and piperazine groups. Molecular weight: 467.98 g/mol .
- Inferred Properties : Increased molecular complexity may enhance receptor binding but reduce bioavailability.
Structural and Physicochemical Comparison Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Notable Substituents | Inferred Properties |
|---|---|---|---|---|
| Target Compound | Biphenyl-4-yl sulfonyl, 4'-Cl | ~346.8 | None | High lipophilicity, π-π interactions |
| Compound 1 (CAS 101768-64-3) | 4-Chlorophenyl sulfonyl | 296.21 | Hydrochloride salt | Improved solubility |
| Compound 2 (CAS 2034474-20-7) | Biphenyl-3-yl sulfonyl, triazole | 402.90 | 2H-1,2,3-triazol-2-yl | Hydrogen-bonding capacity |
| Compound 3 | Biphenyl-4-yl carbonyl | ~401.9 | 4-Chlorophenyl carbonyl | Electrophilic reactivity |
| Compound 4 (CAS 1142209-57-1) | 4-Chlorophenyl sulfonyl, acetic acid | 317.79 | Carboxylic acid | Enhanced water solubility |
| Compound 5 (CAS 946369-30-8) | Thiophene-oxadiazole | 409.90 | Thiophene, oxadiazole | Metabolic stability |
| Compound 6 (CAS 478041-65-5) | Fluorophenyl-piperazine | 467.98 | Piperazine, fluorophenyl | Multi-target potential |
Biological Activity
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22ClNO4S
- Molecular Weight : 428.0 g/mol
- CAS Number : 90594396
The biological activity of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine primarily revolves around its interaction with specific biological targets. Research indicates that this compound may function as an antagonist for certain receptors involved in angiogenesis and immune modulation.
Target Interaction
- Neuropilin-1 (NRP1) : This compound has shown potential as a neuropilin-1 antagonist, which is essential in tumor immunity and angiogenesis. In vitro studies demonstrated that it inhibits VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR, a critical pathway in endothelial cell function and tumor growth .
Biological Activity Overview
Study 1: Antitumor Activity
In a study evaluating various small-molecule antagonists of NRP1, 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine was identified as a potent inhibitor of angiogenesis. It demonstrated significant inhibition of VEGF-induced signaling pathways in human umbilical vein endothelial cells (HUVECs), leading to reduced proliferation and migration .
Study 2: Immune Response Modulation
Another investigation focused on the compound's effect on regulatory T cells (Tregs). The results indicated that treatment with this compound significantly reduced TGFβ production in Tregs exposed to glioma-conditioned media, suggesting its role in modulating immune responses in the tumor microenvironment .
Pharmacological Profile
Q & A
Basic: What are the standard synthetic routes for 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine, and how is reaction progress monitored?
Answer:
The synthesis typically involves sulfonylation of the piperidine ring with a 4'-chloro-[1,1'-biphenyl]-4-yl sulfonyl chloride derivative. Key steps include:
- Coupling Reactions : Conducted in polar aprotic solvents like dimethylformamide (DMF) or methanol under nitrogen to prevent hydrolysis .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization or iodine staining for non-UV-active intermediates .
- Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Answer:
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm), sulfonyl groups (deshielded signals), and piperidine ring protons (δ 1.5–3.5 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm confirm sulfonyl (S=O) stretching .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 376.05 for CHClNOS) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound and its analogs?
Answer:
SAR studies require:
- Structural Modifications : Synthesize analogs by varying substituents on the biphenyl (e.g., replacing Cl with F, NO, or OCH) or piperidine (e.g., N-methylation) .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell viability) to correlate substituents with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like COX-2 or EGFR .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Comparative Analysis : Benchmark against reference compounds (e.g., 4-(4-chlorobenzyl)piperidine derivatives) with well-characterized activity .
- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., fluorescence polarization vs. SPR) to confirm potency trends .
- Meta-Analysis : Review PubChem BioAssay data (e.g., AID 743255) to identify consensus targets or off-target effects .
Advanced: What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
Optimization involves:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salt) .
- Metabolic Stability : Assess liver microsome stability (human/rodent) and introduce steric hindrance (e.g., cyclopropyl groups) to reduce CYP450 metabolism .
- Bioavailability Testing : Conduct pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma concentrations .
Advanced: How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?
Answer:
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to purified targets like serotonin receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Crystallography : Co-crystallize the compound with its target (e.g., using SHELXL for refinement) to resolve binding modes at atomic resolution .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent degradation via:
- Hydrolysis : Avoid aqueous solvents or high humidity.
- Photooxidation : Protect from UV/visible light .
Advanced: How do electronic effects of substituents on the biphenyl moiety influence the compound’s reactivity?
Answer:
Electron-withdrawing groups (e.g., Cl, NO) on the biphenyl:
- Enhance Sulfonyl Reactivity : Increase electrophilicity for nucleophilic substitutions (e.g., with amines) .
- Modulate π-Stacking : Impact binding to aromatic residues in target proteins (e.g., observed in docking studies with COX-2) .
Basic: What analytical techniques quantify the compound’s purity and degradation products?
Answer:
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm .
- Stability-Indicating Methods : Forced degradation (heat, acid/base) followed by LC-MS to identify impurities .
Advanced: What computational tools predict the compound’s toxicity or off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
